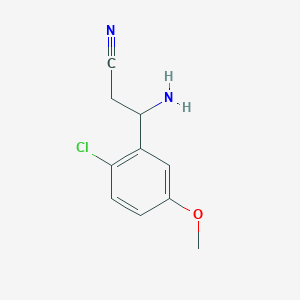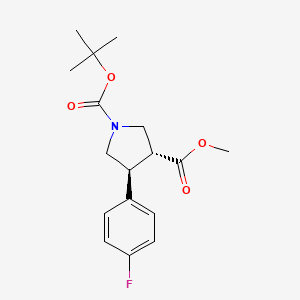![molecular formula C36H22N2S B13034266 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which include a combination of carbazole and dibenzothiophene units. These structural features contribute to its excellent thermal stability, high triplet energy levels, and efficient charge transport properties, making it a promising candidate for various optoelectronic applications .
Preparation Methods
The synthesis of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
For industrial production, the synthesis may be scaled up by optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Scientific Research Applications
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used as a host material in OLEDs due to its high thermal stability and efficient charge transport properties. .
Biological Research: Its unique structural features and electronic properties have also led to its exploration in biological research, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism by which 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole exerts its effects is primarily related to its electronic properties. The compound’s high triplet energy levels and efficient charge transport capabilities enable it to facilitate exciton recombination in OLEDs, leading to enhanced electroluminescence. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in charge injection and transport .
Comparison with Similar Compounds
When compared to similar compounds, such as 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole and 9-(dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole, 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole stands out due to its higher thermal stability and better charge transport properties . These features make it a more efficient host material for OLEDs, leading to improved device performance and longevity .
Similar Compounds
- 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9-(Dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
These compounds share similar structural features but differ in their electronic properties and applications, highlighting the unique advantages of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole in optoelectronic devices.
Properties
Molecular Formula |
C36H22N2S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-carbazol-9-yl-9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C36H22N2S/c1-5-15-30-24(10-1)25-11-2-6-16-31(25)37(30)23-20-21-33-29(22-23)26-12-3-7-17-32(26)38(33)34-18-9-14-28-27-13-4-8-19-35(27)39-36(28)34/h1-22H |
InChI Key |
ITQPLOJUCOFMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC8=C7SC9=CC=CC=C89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)

![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)






![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
